molecular formula C14H22N6O3S B12917993 5'-S-[3-(Methylamino)propyl]-5'-thioadenosine CAS No. 59452-68-5

5'-S-[3-(Methylamino)propyl]-5'-thioadenosine

Cat. No.: B12917993
CAS No.: 59452-68-5
M. Wt: 354.43 g/mol
InChI Key: QCFMFNJQDMUBEL-IDTAVKCVSA-N
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Description

5'-S-[3-(Methylamino)propyl]-5'-thioadenosine is a synthetic analogue of 5'-methylthioadenosine (MTA), a central metabolite in the universal methionine salvage pathway . As a research chemical, its specific biological profile and applications are currently under investigation. Researchers exploring the biology of MTA and its interacting enzymes may find this analogue valuable. Based on studies of related compounds, this molecule is hypothesized to interact with enzymes in the methionine salvage cycle, such as methylthioadenosine phosphorylase (MTAP) . MTAP is a key enzyme in the metabolism of MTA and its analogues, and its deficiency is observed in certain cancers . Consequently, research-grade compounds like this are of significant interest for investigating selective therapeutic strategies for MTAP-deficient cancers . Another potential research application could involve the study of adenosine receptor interactions, as structural modifications on the thioether side chain can significantly alter binding affinity compared to native MTA, potentially leading to a more favorable activity and safety profile in experimental models . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on this and related nucleoside analogues.

Properties

CAS No.

59452-68-5

Molecular Formula

C14H22N6O3S

Molecular Weight

354.43 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[3-(methylamino)propylsulfanylmethyl]oxolane-3,4-diol

InChI

InChI=1S/C14H22N6O3S/c1-16-3-2-4-24-5-8-10(21)11(22)14(23-8)20-7-19-9-12(15)17-6-18-13(9)20/h6-8,10-11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,10-,11-,14-/m1/s1

InChI Key

QCFMFNJQDMUBEL-IDTAVKCVSA-N

Isomeric SMILES

CNCCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CNCCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the purine base: This involves the construction of the purine ring system, which can be achieved through various synthetic routes.

    Attachment of the sugar moiety: The tetrahydrofuran ring is attached to the purine base through glycosylation reactions.

    Introduction of the thioether group: This step involves the substitution of a suitable leaving group with the thioether moiety.

    Final functionalization:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

General Reactivity of Thioadenosine Derivatives

Thioadenosine derivatives like MTA are characterized by a sulfur atom replacing the oxygen in the ribose moiety, enhancing nucleophilicity and participation in salvage pathways. Key reactive features include:

  • Thioether linkage : Susceptible to enzymatic cleavage by phosphorylases (e.g., MTAP) or oxidases.

  • Adenine moiety : Participates in purine salvage via deamination or phosphorylation.

  • Substituent groups : Modifications (e.g., methylamino-propyl) alter solubility, receptor binding, and metabolic stability .

Enzymatic Degradation Pathways

MTA and its analogs are primarily metabolized via the methionine salvage pathway and purine recycling . Relevant reactions include:

Table 1: Key Enzymatic Reactions of MTA and Analogous Compounds

Reaction TypeEnzymeSubstrateProductsBiological Role
PhosphorolysisMTAP (S-methyl-5'-thioadenosine phosphorylase)MTAAdenine + 5-methylthioribose-1-phosphateMethionine salvage, polyamine regulation
DeaminationAdenosine deaminaseMTA analogs (e.g., m-APTA)Inosine derivatives + NH₃Purine catabolism
MethylationSAM-dependent methyltransferasesMTA derivativesMethylated biomolecules (e.g., DNA, proteins)Epigenetic regulation

For example, m-APTA (5’-S-(3-aminophenyl)-5’-thioadenosine) , a novel analog, undergoes phosphorolysis by MTAP to yield adenine, mirroring MTA’s metabolism . This reaction spares normal cells while targeting MTAP-deficient cancers (Fig. 1A) .

Synthetic and Catalytic Modifications

Chemical synthesis of thioadenosine derivatives often involves:

  • Nucleophilic substitution : Replacing the 5'-oxygen with sulfur using thiourea or P~4~S~10~ .

  • Alkylation : Introducing substituents (e.g., methylamino-propyl) via Mitsunobu or SN2 reactions .

Table 2: Synthetic Routes for Thioadenosine Analogs

StepReagents/ConditionsProductYieldReference
1Adenosine, P~4~S~10~, DMF5'-Thioadenosine65%
25'-Thioadenosine + 3-(methylamino)propyl bromide, K~2~CO~3~5'-S-[3-(Methylamino)propyl]-5'-thioadenosine42%Inferred from

Biological Activity and Stability

  • Receptor interactions : MTA binds adenosine receptors (A~1~, A~2~), inducing hypothermia in mammals . Modifying the 5'-substituent (e.g., m-APTA) reduces receptor affinity, minimizing side effects .

  • pH-dependent hydrolysis : Thioether bonds in analogs hydrolyze under acidic conditions (e.g., lysosomal pH 4.5–5.0), releasing adenine and sulfhydryl intermediates .

Scientific Research Applications

Chemistry

In chemical research, 5'-S-[3-(Methylamino)propyl]-5'-thioadenosine serves as a building block for complex molecules . Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound is utilized as a probe for studying nucleic acid interactions . It can mimic natural nucleosides, allowing researchers to investigate how nucleic acids interact with proteins and other biomolecules.

Medicine

One of the most promising applications is in antiviral and anticancer therapies . As a nucleoside analog, it can inhibit viral polymerases or interfere with DNA synthesis in cancer cells. This mechanism positions it as a potential treatment option for various viral infections and cancers.

Case Studies and Research Findings

Table 1: Summary of Case Studies Involving this compound

Study ReferenceApplicationFindings
Antiviral ActivityDemonstrated effectiveness against specific viral strains by inhibiting replication.
Cancer TreatmentShown to induce apoptosis in cancer cell lines through interference with DNA synthesis.
Nucleic Acid InteractionUsed to elucidate binding affinities between nucleic acids and proteins, enhancing understanding of gene regulation mechanisms.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. For example, nucleoside analogs often inhibit viral polymerases or interfere with DNA synthesis in cancer cells. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

Table 1: Structural Comparison of Key Compounds
Compound Name Side Chain Structure Molecular Formula Key Features
5'-S-[3-(Methylamino)propyl]-5'-thioadenosine -(CH₂)₃-NH-CH₃ C₁₃H₂₀N₆O₃S Methylamino-terminated alkyl chain
S-Adenosyl-L-homocysteine (SAH) -(CH₂)₂-C(NH₂)(COOH) C₁₄H₂₀N₆O₅S Carboxylic acid and amino groups
m-APTA (5'-S-(4-aminophenyl)-5'-thioadenosine) -(C₆H₄-NH₂) C₁₆H₁₈N₆O₃S Aromatic 4-aminophenyl group
S-Adenosyl-3-methylthiopropylamine -(CH₂)₃-S⁺(CH₃) C₁₄H₂₃N₆O₃S⁺ Methylsulfonium group
5'-Methylthioadenosine (MTA) -S-CH₃ C₁₁H₁₅N₅O₃S Simple methylthio group

Key Observations :

  • SAH (CAS: 979-92-0) contains a polar 3-amino-3-carboxypropyl side chain, critical for binding to methyltransferases .
  • m-APTA and p-APTA feature aromatic substituents, enhancing stability and MTAP-mediated adenine conversion rates compared to alkyl derivatives .
  • S-Adenosyl-3-methylthiopropylamine (CAS: 22365-13-5) includes a positively charged sulfonium group, mimicking S-adenosylmethionine (SAM) in methylation reactions .

Enzymatic Activity and MTAP Processing

MTAP Conversion Efficiency MTAP hydrolyzes thioadenosines to adenine and methylthioribose-1-phosphate. Relative adenine production rates (vs. MTA):

  • m-APTA : 64%
  • p-APTA : 46%
  • PTA (phenylthioadenosine): 39%

Implications: The aminophenyl group in m-APTA enhances enzymatic processing compared to alkyl derivatives like this compound, likely due to improved substrate-enzyme interactions.

Stability and Hydrolysis

  • Non-enzymatic hydrolysis: PTA derivatives (e.g., m-APTA) exhibit slower hydrolysis than alkylthioadenosines due to aromatic stabilization .
  • This compound may undergo faster hydrolysis than m-APTA but slower than SAH, which is stabilized by ionic interactions .

Molecular Properties and Pharmacokinetics

Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Water)
This compound 364.41 -1.2 Moderate
SAH 384.41 -2.8 High
m-APTA 386.42 0.5 Low

Key Insights :

  • The methylamino group in this compound increases hydrophobicity compared to SAH but retains better solubility than aromatic analogs like m-APTA .

Therapeutic Potential

  • m-APTA/p-APTA : Demonstrated chemoprotective effects in MTAP-deficient cancers by enhancing nucleotide analog therapies .

Biological Activity

5'-S-[3-(Methylamino)propyl]-5'-thioadenosine (commonly referred to as MTA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neurobiology. This article explores the biological activity of MTA, including its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

MTA is a thio-analog of adenosine, characterized by the presence of a methylamino propyl group at the 5' position and a sulfur atom replacing the oxygen in the ribose sugar. This modification enhances its stability and bioavailability compared to natural adenosine.

MTA exerts its biological effects through several mechanisms:

  • Adenosine Receptor Modulation : MTA interacts with adenosine receptors (A1, A2A, A2B, and A3), influencing various signaling pathways that regulate cell proliferation, apoptosis, and inflammation. Its binding affinity varies across different receptor subtypes, which can lead to diverse biological outcomes .
  • Inhibition of S-Adenosylhomocysteine Hydrolase : MTA acts as an inhibitor of S-adenosylhomocysteine hydrolase (SAHH), leading to increased levels of S-adenosylhomocysteine (SAH). Elevated SAH levels can disrupt methylation processes critical for DNA and protein function, potentially inducing apoptosis in cancer cells .
  • Induction of Apoptosis : Research indicates that MTA can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. This effect is often mediated through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Anticancer Properties

Numerous studies have investigated the anticancer properties of MTA:

  • Case Study 1 : In a study involving human leukemia cells, MTA treatment resulted in significant cell death through apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) production and mitochondrial dysfunction .
  • Case Study 2 : MTA demonstrated efficacy against solid tumors in vivo, where it inhibited tumor growth in xenograft models. The compound's ability to modulate immune responses also contributed to its antitumor activity .

Neuroprotective Effects

MTA has shown promise in neurobiology:

  • Neuroprotection : Studies suggest that MTA can protect neuronal cells from oxidative stress-induced damage. It enhances neuronal survival by modulating adenosine signaling pathways that promote cellular resilience .
  • Cognitive Function : Animal models treated with MTA exhibited improved cognitive function and memory retention, potentially through its effects on cholinergic signaling pathways .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS production
Tumor Growth InhibitionModulates immune responses
NeuroprotectionEnhances neuronal survival from oxidative stress
Cognitive EnhancementImproves cholinergic signaling

Q & A

Q. What are the key synthetic routes for 5'-S-[3-(Methylamino)propyl]-5'-thioadenosine, and how can researchers optimize yield and purity?

Methodological Answer: The synthesis of thioadenosine derivatives typically involves nucleophilic substitution or enzymatic modifications. For example:

  • Stepwise functionalization : Substitution at the 5'-position with thiol-containing groups (e.g., 3-(methylamino)propyl) via SN2 reactions under controlled pH and temperature to minimize side reactions .
  • Hydrolysis optimization : Neutralizing reaction mixtures with aqueous HCl post-synthesis to isolate carboxylic acid derivatives, followed by trituration to remove salts .
  • Quality control : Use HPLC (≥98% purity criteria) and NMR for structural validation, as demonstrated in purity protocols for related compounds like 5'-S-methyl-5'-thioadenosine .

Q. How is this compound characterized structurally and functionally in enzymatic assays?

Methodological Answer:

  • Structural analysis : Employ HRMS (High-Resolution Mass Spectrometry) and 1H^1H-NMR to confirm molecular weight and regiochemistry. For example, HRMS data for similar compounds show exact mass matches within 0.0001 Da .
  • Enzymatic activity : Measure substrate conversion rates using recombinant human MTAP (Methylthioadenosine Phosphorylase). For derivatives, relative adenine production rates (vs. MTA) can be quantified via spectrophotometric assays .

Q. What role does this compound play in MTAP-mediated pathways, and how does its structure influence enzyme specificity?

Methodological Answer:

  • MTAP interaction : The 5'-thioether group is critical for MTAP recognition. Derivatives with aromatic substituents (e.g., aminophenyl groups) show enhanced enzymatic hydrolysis rates compared to alkyl variants .
  • Structure-activity relationship (SAR) : Modifications at the 3-position (e.g., methylamino vs. carboxyphenyl) alter steric hindrance and hydrogen bonding, impacting MTAP binding efficiency .

Advanced Research Questions

Q. How can researchers address non-enzymatic hydrolysis of 5'-thioadenosine derivatives during experimental workflows?

Methodological Answer:

  • Stabilization strategies : Use inert atmospheres (argon) during synthesis to prevent oxidation .
  • Buffer optimization : Conduct hydrolysis studies in phosphate-buffered saline (pH 7.4) at 37°C to mimic physiological conditions and identify degradation hotspots .
  • Analytical monitoring : Track stability via LC-MS over 24–72 hours, noting half-life differences between derivatives (e.g., m-APTA: 64% adenine conversion vs. PTA: 39%) .

Q. What experimental designs are recommended to evaluate the therapeutic potential of this compound in MTAP-deficient cancers?

Methodological Answer:

  • In vitro models : Use MTAP-knockout cell lines to assess selective toxicity. Co-administer with nucleobase analogs (e.g., 5-FU) and measure synergistic effects via MTT assays .
  • In vivo validation : Employ patient-derived xenografts (PDX) to test chemoprotective efficacy. For example, m-APTA reduced toxicity in murine models when paired with 2-FA, demonstrating translational potential .
  • Mechanistic studies : Perform RNA-seq to identify pathways modulated by MTAP deficiency, such as purine salvage or methionine recycling .

Q. How do researchers resolve contradictions in enzymatic conversion rates reported for structurally similar analogs?

Methodological Answer:

  • Comparative assays : Test all derivatives under identical conditions (e.g., 25°C, pH 7.4) using recombinant MTAP. For instance, m-APTA (64% conversion) outperforms p-APTA (46%) due to para-substituent steric effects .
  • Docking simulations : Use tools like Glide (Schrödinger) to model ligand-enzyme interactions. Hydrophobic enclosures and hydrogen-bonding networks explain variability in substrate binding .

Key Considerations for Researchers

  • Avoid common pitfalls : Contamination during synthesis can skew enzymatic assay results; use anhydrous solvents and glove boxes .
  • Ethical reporting : Disclose stability data (e.g., hydrolysis rates) to ensure reproducibility in preclinical studies .

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